2-(2,2-Diphenyl-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
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Overview
Description
Bencianol, with the molecular formula C28H22O6 , is a semisynthetic flavonoid known for its anti-spasmogenic activities . It is characterized by its complex structure, which includes multiple hydroxyl groups and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bencianol can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2,2-diphenyl-1,3-benzodioxol-5-yl with chromanetriol under controlled conditions. The reaction typically requires the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Bencianol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as refluxing, crystallization, and purification through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Bencianol undergoes various chemical reactions, including:
Oxidation: Bencianol can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Bencianol into its corresponding reduced forms.
Substitution: Bencianol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve the use of acids or bases as catalysts.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Bencianol, as well as substituted compounds with different functional groups .
Scientific Research Applications
Bencianol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating spasms and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds
Mechanism of Action
Bencianol exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes, modulating their activity to produce its anti-spasmogenic effects. The exact mechanism involves the inhibition of certain ion channels and the modulation of intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant and anti-inflammatory activities.
Uniqueness of Bencianol
Bencianol stands out due to its specific anti-spasmogenic activity, which is not as prominent in other similar flavonoids. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromene-3,5,7-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c29-20-14-22(30)21-16-23(31)27(32-25(21)15-20)17-11-12-24-26(13-17)34-28(33-24,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,23,27,29-31H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJOOUAZHCZCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868905 |
Source
|
Record name | 2-(2,2-Diphenyl-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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